molecular formula C16H18FN3O3S B3017908 3-fluoro-4-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034380-29-3

3-fluoro-4-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B3017908
CAS RN: 2034380-29-3
M. Wt: 351.4
InChI Key: FOCJJUITXOWIAE-UHFFFAOYSA-N
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Description

The compound "3-fluoro-4-methoxy-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" is a structurally complex molecule that appears to incorporate elements of fluorinated benzamide and thioamide chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of fluorinated benzamides, as described in the first paper, involves starting from a substituted phenol and proceeding through a series of reactions including nucleophilic substitution to introduce the fluorine atom . This suggests that the synthesis of the target compound could similarly involve strategic functionalization of a phenolic precursor, followed by the introduction of a fluorine atom, possibly through a nucleophilic substitution reaction.

In the third paper, thioamides are used as building blocks for the synthesis of fluorescent dyes . This indicates that the thioamide moiety in the target compound could be synthesized using similar building block approaches, potentially through reactions involving thioimidate or thiazolyl intermediates.

Molecular Structure Analysis

The second paper provides an analysis of the crystal structure of benzamide derivatives, highlighting the importance of hydrogen bonding in determining the molecular conformation . This information is relevant to the target compound, as the presence of amide and possibly thioamide groups could lead to similar intermolecular interactions, affecting its crystal packing and overall molecular geometry.

Chemical Reactions Analysis

The fourth paper discusses a microwave-assisted Fries rearrangement, a reaction that could be relevant to the synthesis or modification of the target compound . The Fries rearrangement typically involves the migration of an acyl group on an aromatic ring, which could be a useful reaction in modifying the benzamide core of the target molecule.

Physical and Chemical Properties Analysis

Although the papers do not directly discuss the physical and chemical properties of the target compound, they do provide insights into related compounds. For instance, the fluorinated benzamides described in the first paper are used as neuroleptics, which suggests that the target compound may also exhibit biological activity . The fluorescent properties of the dyes in the third paper suggest that the target compound may also display fluorescence, depending on the specific substituents and their electronic effects .

Scientific Research Applications

Fluorescent Dyes and Probes

N-ethoxycarbonylpyrene- and Perylene Thioamides for Fluorescent Dyes :A study by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) explored the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in synthesizing fluorescent dyes. These compounds, including derivatives with thioimidate, 4-hydroxythiazolyl, and other moieties, exhibited fluorescence in a broad range of wavelengths (412–672 nm) and high quantum yields (0.1–0.88), suggesting their potential as versatile fluorescent dyes for various research applications, including bioimaging and sensor development (Witalewska et al., 2019).

Nematicidal Activities

1,2,4-Oxadiazole Derivatives with Nematicidal Activity :Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group and evaluated their nematicidal activities. Compounds exhibited good activity against Bursaphelenchus xylophilus, indicating their potential for developing new nematicides. This highlights the potential of utilizing structurally complex compounds for agricultural applications, particularly in pest management (Liu et al., 2022).

Drug Development and Medical Imaging

Fluorine-18-labeled Benzamide Analogs for Tumor Imaging :Tu, Xu, Jones, Li, Dumstorff, Vangveravong, Chen, Wheeler, Welch, and Mach (2007) developed fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These compounds demonstrated high tumor uptake and favorable tumor/normal tissue ratios in preclinical models, underscoring the utility of fluorinated benzamide derivatives in cancer diagnosis and therapy monitoring (Tu et al., 2007).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-23-14)10-4-6-24-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJJUITXOWIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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